D-Tryptophan hydrochloride
Description
A Look at D-Amino Acid Stereoisomerism and Its Biological Importance
With the exception of glycine, all amino acids are chiral molecules, meaning they exist in two non-superimposable mirror-image forms known as stereoisomers. biopharmaspec.com These forms are designated as L- (levo, or left-handed) and D- (dextro, or right-handed) based on the spatial arrangement of the amino group around the central alpha-carbon atom. biopharmaspec.comjpt.com For a long time, it was believed that only L-amino acids were naturally occurring and biologically relevant, serving as the fundamental components of proteins. thieme-connect.com
However, mounting evidence has overturned this dogma, revealing that D-amino acids are not just laboratory curiosities but are present and functionally significant in a wide range of organisms, from bacteria to humans. thieme-connect.comresearchgate.net For instance, D-alanine and D-glutamate are crucial components of the peptidoglycan cell walls of many bacteria, providing resistance to breakdown by enzymes. tandfonline.com In mammals, D-serine acts as a key neurotransmitter in the brain, highlighting the diverse and vital roles of these "unnatural" amino acids. biopharmaspec.com The physiological functions of D-amino acids are markedly different from their L-counterparts, underscoring the importance of stereochemistry in biological systems. thieme-connect.com
The History of D-Tryptophan Hydrochloride's Discovery and Early Research
The story of D-Tryptophan is intrinsically linked to the discovery of its L-isomer. L-Tryptophan was first isolated from casein in 1901 by Sir Frederick Hopkins. biocrates.comebsco.com Early research primarily focused on L-Tryptophan due to its role as an essential amino acid in the human diet and a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. biocrates.comwikipedia.org
Initial investigations into D-Tryptophan were often comparative, exploring its metabolic fate and nutritional value relative to the L-form. These early studies in the mid-20th century demonstrated that the utilization of D-Tryptophan in higher organisms was limited, with the body showing a preference for the L-isomer. frontiersin.org However, the development of more sophisticated analytical techniques allowed for the detection and quantification of D-amino acids in various biological samples, paving the way for a deeper understanding of their specific functions. researchgate.netmdpi.com The synthesis of this compound provided researchers with a stable, water-soluble form of the compound, facilitating its use in a variety of experimental settings. lookchem.comgoogle.com
The Current Research Landscape and New Areas of Study for this compound
Contemporary research on this compound is multifaceted and expanding into new and exciting areas. A significant focus is on its role in microbiology, particularly its interactions with gut microbiota. frontiersin.org Studies have shown that D-Tryptophan can inhibit the growth of certain enteric pathogens and pathobionts, suggesting its potential in modulating the gut microbiome and preventing conditions like colitis. nih.gov This has opened up avenues for investigating D-Tryptophan as a potential prebiotic with immunomodulatory effects. frontiersin.org
In the realm of pharmacology and drug development, this compound serves as a valuable building block. chemimpex.com The incorporation of D-amino acids into peptides can increase their stability and resistance to enzymatic degradation, a desirable property for therapeutic agents. biopharmaspec.comjpt.com Furthermore, derivatives of D-Tryptophan are being explored for their potential in treating a range of conditions, including cancer and neurological disorders. frontiersin.orgcymitquimica.com For example, 1-methyl-D-tryptophan (Indoximod) has been investigated as a cancer immunotherapeutic agent. frontiersin.org The unique physiological properties of D-Tryptophan are also being harnessed in other applications, such as its potential use as a non-nutritive sweetener. chemicalbook.com
A bibliometric analysis of D-tryptophan research from 1987 to 2023 highlights a shift from metabolic studies to explorations of its function in medicinal chemistry, food science, and neurophysiology. frontiersin.org
Important Methods in D-Amino Acid Research
The study of D-amino acids, which often exist at much lower concentrations than their L-counterparts in biological samples, necessitates highly sensitive and selective analytical methods. chromatographyonline.com High-performance liquid chromatography (HPLC) is a dominant technique for separating and quantifying D-amino acids. chromatographyonline.comresearchgate.net Chiral stationary phases are often employed in HPLC to effectively separate the D- and L-enantiomers. chromatographyonline.com
Other chromatographic methods like gas chromatography (GC) and capillary electrophoresis (CE) are also utilized, though to a lesser extent. chromatographyonline.comresearchgate.net Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides excellent sensitivity and selectivity for detecting trace amounts of D-amino acids in complex biological matrices. chromatographyonline.comfujifilm.com
For more complex samples, multidimensional separation techniques, such as two-dimensional liquid chromatography (2D-LC), can be invaluable for minimizing matrix effects and achieving accurate quantification. chromatographyonline.com The development of derivatization reagents that react with amino acids to form diastereomers allows for their separation on standard reversed-phase columns. fujifilm.com Furthermore, enzyme-based biosensors are emerging as rapid and selective tools for D-amino acid detection. mdpi.com
The table below summarizes some of the key analytical techniques used in D-amino acid research.
| Analytical Technique | Principle | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. Chiral columns are used for enantiomer separation. | Dominant and versatile method for amino acid analysis. chromatographyonline.comresearchgate.net |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Used for D-amino acid analysis, though less common than HPLC. chromatographyonline.comresearchgate.net |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | An alternative to chromatographic methods. chromatographyonline.comresearchgate.net |
| Mass Spectrometry (MS) | Detection based on the mass-to-charge ratio of ionized molecules. | Highly sensitive and selective, especially when coupled with LC. chromatographyonline.comfujifilm.com |
| Two-Dimensional Liquid Chromatography (2D-LC) | Utilizes two different columns for enhanced separation of complex samples. | Minimizes matrix effects for accurate quantification. chromatographyonline.com |
| Enzyme-Based Biosensors | Utilize the specific enzymatic reaction of D-amino acid oxidase for detection. | Offers rapid and selective determination. mdpi.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVXHTBGOYJORD-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36760-44-8 | |
| Details | Compound: D-Tryptophan, hydrochloride (1:1) | |
| Record name | D-Tryptophan, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36760-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97486-01-6, 36760-44-8 | |
| Record name | D-Tryptophan, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97486-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-tryptophan hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | D-Tryptophan, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic and Chemoenzymatic Methodologies for D Tryptophan Hydrochloride Production and Derivatization for Research Applications
Enantioselective Synthesis Strategies for D-Tryptophan Hydrochloride
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound, several strategies have been developed to achieve high enantioselectivity.
Asymmetric Catalysis Approaches
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules like D-tryptophan. One notable approach involves a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction. nih.gov This method utilizes a (R)-3,3′-dibromo-BINOL•SnCl4 complex to catalyze the reaction between 2-substituted indoles and methyl 2-acetamidoacrylate, yielding various substituted tryptophan derivatives with high enantioselectivity. nih.gov Another strategy employs palladium-catalyzed heteroannulation of substituted o-iodoanilines with a chiral internal alkyne, derived from the Schöllkopf chiral auxiliary, to produce optically active tryptophan analogues. researchgate.net This method has been successfully applied to the large-scale synthesis of compounds like 6-methoxy-D-tryptophan. researchgate.net
Chiral Pool Synthesis Routes
The chiral pool approach leverages readily available, enantiomerically pure natural products as starting materials. D-tryptophan itself, or its simple derivatives like the methyl ester, can serve as a chiral template for the synthesis of more complex molecules. mdpi.com For instance, the total synthesis of the alkaloid (+)-aszonalenin was achieved starting from D-tryptophan methyl ester. mdpi.com This strategy relies on the inherent chirality of the starting material to induce the formation of new stereocenters in a controlled manner. mdpi.com The Pictet-Spengler reaction, a key transformation in indole (B1671886) alkaloid synthesis, has been extensively studied using tryptophan derivatives, where the stereoselectivity is influenced by reaction conditions and the nature of the substituents. nih.gov For example, the reaction of D-tryptophan methyl ester hydrochloride with piperonal (B3395001) has been shown to yield high diastereoselectivity, particularly when using solvents like nitromethane (B149229) or acetonitrile (B52724).
Biocatalytic Stereoinversion and Deracemization Processes
Biocatalysis offers highly selective and environmentally benign routes to enantiopure compounds. A significant breakthrough in D-tryptophan synthesis is the use of a single-module nonribosomal peptide synthetase (NRPS) from the fungus Aspergillus nidulans, IvoA. nih.govacs.orggoogle.comnih.gov This enzyme catalyzes the ATP-dependent, unidirectional stereoinversion of L-tryptophan to D-tryptophan with complete conversion. nih.govacs.orggoogle.comnih.gov The process involves the epimerization domain of IvoA, followed by the stereoselective hydrolysis of the D-tryptophanyl-S-phosphopantetheine thioester by a noncanonical condensation domain. nih.govacs.orggoogle.comnih.gov This method has been used to produce a variety of substituted D-tryptophan analogs with high enantiomeric excess. nih.govgoogle.com
Another biocatalytic approach involves the deracemization of racemic tryptophan. This can be achieved through multi-step cascade reactions. One such system combines an L-amino acid deaminase with an engineered D-alanine aminotransferase to achieve stereoinversion. Another method utilizes a tryptophanase to selectively degrade L-tryptophan from a racemic mixture, thereby enriching the D-enantiomer. google.com Fungal aminoacylases have also been employed to selectively deacetylate N-acetyl-D-tryptophan from a racemic mixture of N-acetyl-D,L-tryptophan. google.com
| Method | Enzyme(s) | Starting Material | Key Feature | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Stereoinversion | IvoA (NRPS) | L-Tryptophan | Unidirectional, complete conversion | 98% | google.com |
| Deracemization (Cascade) | L-amino acid deaminase, D-alanine aminotransferase | rac-Tryptophan | Multi-enzyme cascade | High | google.com |
| Kinetic Resolution | Tryptophanase | D,L-Tryptophan | Selective degradation of L-isomer | Enrichment of D-isomer | google.com |
| Kinetic Resolution | Fungal aminoacylase | N-acetyl-D,L-tryptophan | Selective deacetylation of D-isomer | Enrichment of D-isomer | google.com |
Chemoenzymatic Synthesis of this compound and Analogues
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions. A one-pot biocatalytic process has been developed for the synthesis of D-tryptophan and its derivatives from indoles. datapdf.comacs.org This method couples the synthesis of L-tryptophan, catalyzed by tryptophan synthase from Salmonella enterica, with a stereoinversion cascade. datapdf.comnih.gov The cascade is mediated by an L-amino acid deaminase from Proteus myxofaciens and an engineered D-aminotransferase, resulting in good yields and high enantiomeric excess (91% to >99%). datapdf.comacs.org
Another chemoenzymatic strategy involves combining biocatalytic halogenation with dynamic stereoinversion. acs.org Tryptophan halogenases can be used for selective C-H functionalization, followed by a biocatalyst-induced dynamic stereoinversion to produce D-configured tryptophan analogues. acs.org Furthermore, the adenylation domain of tyrocidine synthetase 1 has been shown to have broad substrate flexibility, including accepting D-tryptophan, to facilitate the synthesis of various tryptophyl-N-alkylamides. d-nb.inforesearchgate.net
Solid-Phase Synthesis Applications Incorporating this compound
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, and the incorporation of D-amino acids like D-tryptophan is crucial for creating peptides with enhanced stability and specific biological activities. D-Tryptophan can be incorporated into peptide chains using standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. journals.co.zapeptide.com The indole side chain of tryptophan can sometimes be left unprotected during synthesis. peptide.com However, to prevent side reactions such as oxidation or modification by cationic species during cleavage, protecting groups for the indole nitrogen are often employed. peptide.com
A notable application is the synthesis of a growth hormone-releasing factor analogue, Tyr-D-Trp-Ala-Trp-D-Phe-NH2, which was found to be highly potent. journals.co.za The synthesis was carried out on a microscale using a custom-made glass reactor cell with the Fmoc protective group strategy. journals.co.za Alternative solid-phase routes are also being explored, such as anchoring tryptophan to a resin via its side chain, which opens up possibilities for combinatorial strategies to access novel molecules. researchgate.net
Derivatization Techniques for Isotopic Labeling and Functionalization of this compound for Research
Derivatization of D-tryptophan is essential for various research applications, including metabolic studies, bioanalysis, and peptide modification.
Isotopic Labeling: Isotopic labeling is a powerful tool for tracing metabolic pathways and for quantitative analysis using mass spectrometry. nih.gov D-tryptophan and its metabolites can be labeled with stable isotopes like deuterium (B1214612) (²H) for use as internal standards in quantitative assays. mdpi.com For example, reductive amination using isotopic formaldehyde (B43269) (e.g., d₂-formaldehyde) can be used to label the primary amine group of tryptophan, creating a mass shift that allows for its distinction from the unlabeled analyte in mass spectrometry. mdpi.com Chemoenzymatic methods are also employed for the synthesis of specifically labeled L-aromatic amino acids, including tryptophan, with carbon and hydrogen isotopes to study enzyme reaction mechanisms. d-nb.info
Functionalization: The indole ring of tryptophan offers a site for various functionalization reactions. Late-stage modification of tryptophan residues in peptides is of great interest for creating peptide libraries and studying structure-activity relationships. chinesechemsoc.org A dimethyl sulfoxide/visible light co-mediated reaction has been developed for the chemoselective C-S bond formation between the C-2 position of the tryptophan indole ring and thiophenols. chinesechemsoc.org This method is compatible with various functional groups and can be applied to both protected oligopeptides and unmasked bioactive peptides. chinesechemsoc.org Furthermore, N¹-alkylation of the tryptophan indole ring has been used to create functionalized dendrimeric peptides with potential applications in cancer therapy. nih.gov
| Technique | Reagent/Method | Purpose | Example Application | Reference |
|---|---|---|---|---|
| Isotopic Labeling | Isotopic formaldehyde (reductive amination) | Quantitative analysis (mass spectrometry) | Creating internal standards for tryptophan and its metabolites | mdpi.com |
| Functionalization (C-S bond formation) | Thiophenols, visible light, DMSO | Late-stage peptide modification | Site-selective modification of tryptophan residues in peptides | chinesechemsoc.org |
| Functionalization (N-alkylation) | Alkyl halides | Synthesis of novel bioactive molecules | Creating N¹-alkyl tryptophan functionalized dendrimeric peptides | nih.gov |
Advanced Analytical and Spectroscopic Techniques for D Tryptophan Hydrochloride Research and Elucidation
Chiral Separation Methodologies for D-Tryptophan and L-Tryptophan Enantiomers
The separation of D- and L-Tryptophan enantiomers is a fundamental challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. Several chromatographic and electrophoretic techniques have been developed to achieve this separation, primarily by creating a chiral environment that allows for differential interaction with the enantiomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of tryptophan. cabidigitallibrary.orgresearchgate.net The most common approach involves the use of a chiral stationary phase (CSP), which creates a chiral environment within the HPLC column, leading to differential retention of the D- and L-enantiomers. cabidigitallibrary.orgresearchgate.netmdpi.com
Several types of CSPs have been successfully employed for tryptophan enantioseparation. Protein-based CSPs, such as those with immobilized human serum albumin (HSA), have demonstrated effective separation of D- and L-tryptophan. mdpi.com The separation mechanism on these columns is influenced by mobile phase conditions like pH; for aromatic amino acids such as tryptophan, an increase in pH can lead to increased retention and stereoselectivity. mdpi.com Another class of CSPs includes those based on macrocyclic antibiotics like teicoplanin. researchgate.net For instance, a CHIROBIOTIC T column, which is based on teicoplanin, has been used to separate tryptophan enantiomers using a mobile phase of acetonitrile (B52724) and water. sigmaaldrich.com
Polysaccharide-derived CSPs, particularly those based on cellulose (B213188) and amylose (B160209) derivatives, are also widely used due to their high enantioselective abilities. researchgate.net Furthermore, zwitterionic CSPs, such as those based on Cinchona alkaloids, have been shown to effectively separate monosubstituted tryptophan derivatives without the need for derivatization. nih.gov
An alternative to using a chiral stationary phase is the use of a chiral mobile phase additive with an achiral stationary phase. cabidigitallibrary.orgnih.gov For example, a method utilizing a C18 reverse-phase column with a mobile phase containing L-isoleucine and cupric sulfate (B86663) has been reported for the chiral analysis of DL-tryptophan. nih.gov
Table 1: Examples of HPLC Conditions for Tryptophan Enantiomer Separation
| Stationary Phase | Mobile Phase | Detector | Reference |
| CHIROBIOTIC T (Teicoplanin-based) | 20:80 Water:Acetonitrile | UV, 220 nm | sigmaaldrich.com |
| Human Serum Albumin (HSA) on silica | Varies (pH dependent) | Not specified | mdpi.com |
| Phenomenex Luna 5μ C18 | 90:10 Water:Methanol with 10 mmol L⁻¹ L-isoleucine and 5 mmol L⁻¹ cupric sulfate | UV, 280 nm | nih.gov |
| CHIRALPAK ZWIX(+) (Cinchona alkaloid-based zwitterionic) | Methanol/H₂O (98/2) with formic acid and diethylamine | UV, 254 nm | nih.gov |
Gas Chromatography (GC) is another powerful technique for the separation of chiral compounds. However, due to the low volatility of amino acids like tryptophan, derivatization is a necessary prerequisite for GC analysis. scispace.com In the context of chiral separation, this involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netscispace.com These diastereomers have different physical properties and can be separated on a standard achiral GC column.
A common approach involves precolumn derivatization. For instance, diastereoisomers of D- and L-tryptophan can be formed using a chiral reagent like 1-thio-β-D-glucose tetraacetate (TATG) in combination with o-phthaldialdehyde (OPA). cabidigitallibrary.orgscispace.com These derivatives can then be separated by HPLC on an achiral column, but the principle of forming diastereomers is central to GC chiral analysis as well. cabidigitallibrary.org Other chiral derivatizing agents that have been applied for the determination of D-amino acid content include N-isobutyryl-L-cysteine (IBLC) and N-isobutyryl-D-cysteine (IBDC) in conjunction with OPA. researchgate.net
The choice of derivatization reagent is crucial for successful separation and detection. For example, urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) with FMOC (N-fluorenylmethoxycarbonyl) protecting groups are effective reagents due to their high reactivity and the fluorescent properties of the FMOC group, which aids in detection. oup.com
Capillary Electrophoresis (CE) has emerged as a highly efficient technique for the chiral separation of amino acids, offering advantages such as high resolution, low sample consumption, and simplicity. nih.govresearchgate.netchromatographytoday.com The separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). nih.govchromatographytoday.com The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation. chromatographytoday.com
Cyclodextrins are the most commonly used chiral selectors in CE for the enantiomeric separation of tryptophan. nih.govresearchgate.netnih.gov Alpha-cyclodextrin (B1665218) has been shown to be effective in separating D- and L-tryptophan. nih.govnih.gov The concentration of the cyclodextrin (B1172386) and the pH of the buffer are critical parameters that need to be optimized for achieving baseline separation. researchgate.net For instance, one method reported the use of a triethanolamine-phosphoric acid electrolyte containing alpha-cyclodextrin for the detection of 0.1% L-tryptophan in the presence of the D-enantiomer. nih.gov
Other chiral selectors have also been investigated. Heparin, when used as a pseudostationary phase in electrokinetic chromatography, has been shown to resolve tryptophan enantiomers. nih.govconicet.gov.ar Chiral ionic liquids, such as 1-ethyl-3-methyl imidazole (B134444) L-tartrate, have also been successfully applied as chiral ligands in chiral ligand exchange CE for the separation of tryptophan enantiomers. chromatographyonline.comchromatographyonline.com
The applicability of CE for determining the enantiomeric purity of tryptophan has been demonstrated in various studies. For example, a CE method was developed and validated for the quantitative determination of tryptophan enantiomers, showing acceptable criteria for sensitivity, precision, and linearity. nih.gov Furthermore, CE coupled with UV-excited fluorescence detection has been used for the enantioselective analysis of amino acids derivatized with 9-fluorenylmethoxycarbonyl (FMOC), although FMOC-D-tryptophan showed a higher limit of detection due to intramolecular fluorescence quenching. d-nb.infonih.gov
Table 2: Examples of Capillary Electrophoresis Conditions for Tryptophan Enantiomer Separation
| Chiral Selector | Background Electrolyte | Detection | Reference |
| alpha-Cyclodextrin | Triethanolamine-phosphoric acid | Not specified | nih.gov |
| alpha-Cyclodextrin | Not specified | Not specified | nih.gov |
| Heparin (as pseudostationary phase) | 30 mM phosphate (B84403) buffer (pH 2.5) with 15 mg/mL heparin | Not specified | nih.gov |
| 1-ethyl-3-methyl imidazole L-tartrate | Not specified | Not specified | chromatographyonline.comchromatographyonline.com |
| beta-Cyclodextrin | 39.3 mmol/L borate (B1201080) buffer, pH 9.5 | Not specified | kisti.re.kr |
Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantitative Analysis in Research Matrices
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and quantitative analysis of D-Tryptophan hydrochloride and its metabolites in complex biological matrices. nih.gov When coupled with a separation technique like liquid chromatography (LC), it provides high sensitivity and selectivity. jst.go.jpnih.govmdpi.com
Tandem mass spectrometry (MS/MS) is a powerful technique for identifying and quantifying tryptophan and its metabolites. jst.go.jpnih.govwaters.com In a typical LC-MS/MS setup, after chromatographic separation, the analytes are ionized, and a specific precursor ion (the ion corresponding to the molecule of interest) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity. nih.govwaters.com
This technique has been widely applied to profile tryptophan metabolites in various biological samples, including human plasma, serum, and urine. jst.go.jpmdpi.comwaters.com For instance, a liquid chromatography–electrospray ionization tandem mass spectrometry method was developed for the simultaneous analysis of tryptophan and 15 of its metabolites in human plasma without the need for derivatization. jst.go.jp Another study developed a rapid UPLC-MS/MS method for the analysis of tryptophan and seven of its metabolites in less than three minutes. waters.com
The development of robust LC-MS/MS methods is crucial for biomarker studies, such as in patients undergoing immunotherapy, where the tryptophan metabolic pathway is of interest. mdpi.com These methods can be challenging due to the diverse chemical properties of the metabolites and the lack of a common functional group for derivatization. jst.go.jp However, successful methods have been developed and validated, demonstrating good precision and accuracy for the quantification of multiple tryptophan metabolites. jst.go.jpmdpi.comnih.gov
Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of analytes, including D-Tryptophan. This method involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. nih.govdiva-portal.orgmdpi.com The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label (e.g., containing deuterium (B1214612), ¹³C, or ¹⁵N).
Because the internal standard and the analyte have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency in the mass spectrometer. bohrium.com By measuring the ratio of the signal from the native analyte to that of the isotope-labeled internal standard, the concentration of the native analyte can be accurately determined, correcting for variations in sample preparation and instrument response. mdpi.combohrium.com
IDMS has been successfully used for the quantification of tryptophan and its metabolites in various matrices. nih.gov For example, a method was developed for the quantitation of tryptophan and six of its metabolites in human serum using this technique. nih.gov The use of isotope-labeled internal standards is a key feature in many validated LC-MS/MS methods for tryptophan metabolite profiling to ensure accurate quantification. researchgate.net While the synthesis of isotope-labeled peptides can be a drawback, the accuracy and reliability of IDMS make it an essential tool for absolute quantification in D-Tryptophan research. bohrium.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-level information on the structure, dynamics, and environment of molecules in solution. For this compound, NMR is instrumental in elucidating its conformational preferences and studying its interactions with other molecules.
The conformation of the tryptophan side chain is not static but exists as a dynamic equilibrium of different rotamers. The primary flexibility involves rotation around the Cα-Cβ (chi1, χ1) and Cβ-Cγ (chi2, χ2) bonds. NMR methods, by analyzing parameters such as 3J coupling constants and Nuclear Overhauser Effects (NOEs), can determine the relative populations of these conformers. rsc.org Studies on tryptophan and its derivatives have shown that in solution, one dominant conformer often exists, where the indole (B1671886) side-chain is positioned trans to the carboxylic acid group. rsc.org The exact population distribution can be influenced by factors like pH, solvent, and molecular interactions. researchgate.net
The proton (¹H) and carbon-¹³C (¹³C) NMR chemical shifts of D-Tryptophan are highly sensitive to its chemical environment. researchgate.net Changes in these shifts upon the addition of a binding partner (e.g., a protein, cyclodextrin, or other host molecule) provide direct evidence of an interaction and can be used to map the binding site. For instance, ¹⁹F NMR has been utilized with fluorinated tryptophan analogues to sensitively probe conformational heterogeneity and ligand binding in proteins. anu.edu.au While not a direct study of this compound, these methods highlight the power of NMR in studying tryptophan interactions. nih.gov
| Atom | Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Hα | Proton | 4.68 | - |
| Hβ2, Hβ3 | Proton | 3.1-3.3 | - |
| Hδ1 (indole) | Proton | 7.27 | - |
| Hε3 (indole) | Proton | 7.65 | - |
| Hζ2 (indole) | Proton | 7.50 | - |
| Hζ3 (indole) | Proton | 7.18 | - |
| Hη2 (indole) | Proton | 7.25 | - |
| Cα | Carbon | - | 57.5 |
| Cβ | Carbon | - | 29.6 |
| Cγ (indole) | Carbon | - | 111.2 |
| Cδ1 (indole) | Carbon | - | 127.4 |
| Cδ2 (indole) | Carbon | - | 129.5 |
| Cε2 (indole) | Carbon | - | 138.7 |
| Cε3 (indole) | Carbon | - | 122.2 |
| Cζ2 (indole) | Carbon | - | 114.7 |
| Cζ3 (indole) | Carbon | - | 124.8 |
| Cη2 (indole) | Carbon | - | 121.0 |
| C' (carbonyl) | Carbon | - | 176.1 |
Note: Chemical shifts are referenced to DSS at 0.0 ppm and can vary with pH, temperature, and solvent.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment and Biomolecular Interaction Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by a chiral substance. scispace.com It is an exceptionally valuable technique for confirming the absolute configuration of chiral molecules like D-Tryptophan and for probing structural changes in biomolecules. imrpress.com
The chirality of this compound arises from the asymmetric α-carbon. As a result, it exhibits a characteristic CD spectrum that is an exact mirror image of the spectrum for its enantiomer, L-Tryptophan. researchgate.net This property allows for the unambiguous determination of the enantiomer present and can be used to assess the enantiomeric excess of a sample. researchgate.net The near-UV region of the CD spectrum (250-320 nm) is dominated by signals from the indole chromophore. univr.it These electronic transitions, particularly the ¹Lₐ and ¹Lₑ bands, are sensitive to the local environment of the indole ring. acs.org
When D-Tryptophan interacts with another chiral molecule, such as a protein or a cyclodextrin, the asymmetric environment around the indole chromophore is altered, leading to changes in the CD spectrum. imrpress.com These changes can manifest as shifts in peak wavelengths or changes in ellipticity, providing evidence of binding and offering insights into the nature of the complex. researchgate.net For example, studies have shown that the interaction of tryptophan with dendrimers leads to a decrease in the ellipticity of its characteristic CD peak, indicating a change in the electronic environment of the chromophore upon complexation. researchgate.net Similarly, the formation of polyamidoamino acids based on D-tryptophan yields distinct CD spectra that are pH-dependent, suggesting the adoption of stable, ordered conformations in solution. nih.govcore.ac.uk
| Spectral Region | Approximate Wavelength Range | Origin of CD Signal | Application for D-Tryptophan Studies |
|---|---|---|---|
| Near-UV | 250 - 320 nm | Indole side chain (¹Lₐ and ¹Lₑ transitions) | Chirality confirmation (mirror image to L-Trp), environmental polarity, and tertiary structure interactions when part of a peptide or bound to a host. |
| Far-UV | 200 - 250 nm | Indole side chain and peptide backbone (if in a peptide) | Chirality assessment, secondary structure analysis (if in a peptide), monitoring conformational changes upon interaction. |
Fluorescence Spectroscopy for Chiral Recognition and Interaction Studies
The indole ring of tryptophan is naturally fluorescent, a property that is widely exploited for biochemical and analytical studies. The fluorescence emission is highly sensitive to the local environment, including solvent polarity, pH, and the presence of quenching species. mdpi.com This sensitivity makes fluorescence spectroscopy a powerful tool for studying molecular interactions and for the development of chiral recognition systems for D-Tryptophan. core.ac.uk
Chiral recognition using fluorescence typically involves a chiral fluorescent probe (a fluorophore) that forms diastereomeric complexes with the D- and L-enantiomers of tryptophan. Due to the different spatial arrangements and stabilities of these complexes, the fluorescence of the probe is altered differently for each enantiomer, allowing for their discrimination. This can manifest as enantioselective fluorescence quenching or enhancement. ccspublishing.org.cn For instance, research has demonstrated chiral fluorescent probes based on BINOL derivatives that, in the presence of a metal ion like Zn(II), show a significant enhancement of fluorescence upon binding to L-Tryptophan but a much weaker response to D-Tryptophan. ccspublishing.org.cn Other systems using chiral carbon dots have also been developed for the enantioselective detection of tryptophan. nih.gov
Conversely, D-Tryptophan itself can be incorporated into a sensor to recognize other chiral molecules. Chiral carbon quantum dots decorated with D-Tryptophan have been shown to act as a selective fluorescent sensor for L-DOPA. researchgate.netrsc.org The interaction between the D-Trp-decorated quantum dots and L-DOPA resulted in a distinct change in the fluorescence spectrum, a response not observed with L-Trp-decorated dots. rsc.org
Time-resolved fluorescence is another advanced method used for chiral discrimination. Studies have shown that the fluorescence lifetime of a probe molecule like pyrene (B120774) can be quenched at different rates by D- and L-tryptophan, particularly within a chiral microenvironment such as a solution containing bovine serum albumin (BSA) or cyclodextrins. nih.gov This difference in fluorescence lifetime provides a basis for quantitative discrimination without physical separation.
| Sensing System | Analyte | Principle of Detection | Key Finding | Reference |
|---|---|---|---|---|
| (S)-BINOL-based probe + Zn(OAc)₂ | D- and L-Tryptophan | Enantioselective fluorescence enhancement | Probe shows significantly stronger fluorescence enhancement with L-Trp compared to D-Trp. | ccspublishing.org.cn |
| Fe³⁺-complexed chiral carbon dots (F-CCDs) | D- and L-Tryptophan | Enantioselective fluorescence "turn-on" | L-Trp greatly enhances the fluorescence of the probe, while D-Trp has no effect. LOD for L-Trp was 3.98 µM. | nih.gov |
| Pyrene probe with BSA and γ-cyclodextrin | D- and L-Tryptophan | Difference in fluorescence lifetime quenching | Significant difference in fluorescence lifetime (Δτ = 55.8 ns) observed between D- and L-Trp, allowing discrimination. | nih.gov |
| D-Tryptophan decorated carbon quantum dots (D-Trp-CQDs) | L-DOPA | Selective fluorescence response | D-Trp-CQDs act as a chiral sensor, showing a distinct spectral response to L-DOPA that L-Trp-CQDs do not. | rsc.org |
Enzymatic Processing and Stereoselective Biotransformations Involving D Tryptophan Hydrochloride
D-Amino Acid Oxidases (DAAO) and Their Specificity for D-Tryptophan
D-Amino Acid Oxidase (DAAO) is a flavin-containing enzyme (flavoprotein) that catalyzes the stereospecific oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, along with the production of ammonia (B1221849) and hydrogen peroxide wikipedia.orgscispace.compatsnap.com. DAAO exhibits broad substrate specificity but is strictly selective for D-isomers of amino acids, showing virtually no activity towards L-isomers scispace.com.
The enzyme's affinity for various D-amino acids differs depending on the source organism. Human DAAO (hDAAO), for instance, shows a preference for neutral, hydrophobic amino acids nih.gov. Among these, D-Tryptophan is a recognized substrate. Research characterizing hDAAO has detailed its kinetic parameters for a range of D-amino acids, highlighting its activity on molecules relevant to neurotransmission, including D-Tryptophan nih.gov. While D-cysteine and D-serine are significant substrates, the enzyme's capacity to process bulky hydrophobic residues like D-Tryptophan is a key aspect of its function nih.gov.
| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | kcat/Km (s-1M-1) |
|---|---|---|---|
| D-Tryptophan | 1.5 | 4.5 | 3000 |
| D-Serine | 2.3 | 5.8 | 2522 |
| D-Alanine | 1.8 | 17.0 | 9444 |
| D-Cysteine | 0.14 | 15.5 | 110714 |
| D-Kynurenine | 0.08 | 5.0 | 62500 |
The catalytic mechanism of DAAO involves a two-step process: a reductive half-reaction followed by an oxidative half-reaction.
Reductive Half-Reaction : The process begins with the binding of the D-amino acid substrate, such as D-Tryptophan, to the active site. The core of the reaction is the transfer of a hydride ion (a proton and two electrons) from the α-carbon of the D-amino acid to the N5 atom of the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor nih.govnih.gov. This reduces FAD to FADH₂ and oxidizes the D-amino acid to its corresponding imino acid (e.g., indole-3-pyruvic imine).
Hydrolysis and Oxidative Half-Reaction : The imino acid product is unstable in an aqueous environment and spontaneously (non-enzymatically) hydrolyzes to the corresponding α-keto acid (indole-3-pyruvic acid) and ammonia nih.govresearchgate.net. Concurrently, the reduced FADH₂ cofactor is reoxidized back to FAD by molecular oxygen, which acts as the final electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct nih.gov.
A crucial aspect of the mechanism is the creation of a hydrophobic environment in the active site, which is believed to facilitate the hydride transfer step nih.gov.
X-ray crystallography has provided significant insights into the structure of DAAO and its interaction with substrates. While a structure with D-Tryptophan itself is not detailed, the crystal structure of pig kidney DAAO in a reduced state complexed with the reaction product, imino-tryptophan (B1206474) (iTrp), offers a clear view of the active site arrangement (PDB ID: 1DDO) nih.govdrugbank.com.
In this complex, the iTrp molecule is positioned with its indole (B1671886) side chain pointing away from the FAD cofactor. A key residue, Tyrosine 224 (Tyr224), demonstrates significant conformational plasticity; it rotates to accommodate the bulky indole group of the ligand. This flexibility in Tyr224 is critical for the enzyme's ability to bind a wide range of substrates with varying side chain sizes, from small D-alanine to large D-tryptophan nih.gov. The active site is shielded from the solvent by a loop (residues 216-228), which adopts a "closed" conformation. This closure is thought to enhance the hydrophobicity of the active site, thereby promoting the efficiency of the hydride transfer reaction nih.gov.
Tryptophan Racemases and Their Catalytic Mechanisms
While dedicated "tryptophan racemases" are not as commonly characterized as those for other amino acids like alanine (B10760859) or aspartate, enzymatic systems capable of converting L-Tryptophan to D-Tryptophan exist. One well-studied example is the fungal single-module non-ribosomal peptide synthetase (NRPS)-like enzyme, IvoA nih.govrsc.org. This enzyme catalyzes a unidirectional stereoinversion of L-Tryptophan to D-Tryptophan with remarkable efficiency and completeness nih.gov.
The catalytic mechanism of IvoA involves two key domains:
Epimerization (E) Domain : This domain is responsible for the actual stereoinversion. After the L-Tryptophan is activated and tethered to the enzyme, the E domain catalyzes the change in chirality at the α-carbon, converting the L-isomer to the D-isomer.
Condensation (C) Domain : Uniquely, the terminal C domain of IvoA does not perform a condensation reaction. Instead, it functions as a stereoselective hydrolase. It specifically recognizes and cleaves the D-tryptophanyl thioester from the enzyme's phosphopantetheine arm, releasing free D-Tryptophan nih.gov.
This process effectively acts as a deracemization route, providing a biocatalytic method to produce D-Tryptophan from its L-isomer nih.gov. In other organisms, a broad specificity amino acid racemase from Pseudomonas putida has been identified and engineered to enhance its activity towards Tryptophan, successfully converting L-Trp to a racemic mixture containing D-Trp nih.gov.
Biosynthetic Pathways Leading to D-Tryptophan in Specific Organisms (non-human)
In non-human organisms, D-Tryptophan is not typically synthesized de novo. The primary biosynthetic pathways in bacteria, fungi, and plants are dedicated to producing L-Tryptophan, an energetically expensive process that starts from chorismate nih.gov.
The generation of D-Tryptophan, therefore, primarily occurs through the stereochemical inversion of the readily available L-Tryptophan. The fungal enzyme IvoA, as discussed previously, represents a direct biosynthetic pathway for D-Tryptophan in certain fungi, where it is essential for pigment biosynthesis nih.govrsc.org. This ATP-dependent conversion of L-Trp to D-Trp is a clear example of a dedicated pathway for producing the D-enantiomer for a specific biological function nih.gov. In many bacteria, D-amino acids, including D-Tryptophan, are thought to be derived from microorganisms in the environment or gut and can be incorporated into structures like the cell wall peptidoglycan frontiersin.org.
Enzymatic Incorporation of D-Tryptophan into Non-Ribosomal Peptides and Other Biopolymers
D-amino acids, including D-Tryptophan, are frequently found in non-ribosomal peptides (NRPs), a diverse class of secondary metabolites produced by bacteria and fungi wikipedia.org. These peptides are synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs), which function as an assembly line independent of mRNA wikipedia.org.
The incorporation of D-Tryptophan into a growing peptide chain is handled by a specific NRPS module. A typical module consists of several domains:
Adenylation (A) Domain : This domain selects the specific amino acid (in this case, Tryptophan) and activates it using ATP to form an aminoacyl-AMP intermediate rsc.org.
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain : The activated amino acid is then covalently attached to a phosphopantetheine (Ppant) arm of the T domain, tethering it to the enzyme nih.gov.
Condensation (C) Domain : This domain catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module wikipedia.org.
To incorporate a D-amino acid, the NRPS module possesses an additional Epimerization (E) Domain . This domain acts on the L-amino acid after it has been tethered to the T domain, converting it to the D-isomer in situ before it is passed to the C domain for peptide bond formation nih.govrsc.org. This on-assembly line epimerization is a common strategy used by NRPSs to introduce D-amino acids into the final peptide structure, conferring properties such as resistance to proteolysis rsc.org.
Role of D Tryptophan in Microbial Biochemistry and Physiology
D-Tryptophan in Bacterial Peptidoglycan Biosynthesis and Cell Wall Integrity
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is crucial for maintaining cell shape and protecting against environmental stress. The incorporation of D-amino acids, such as D-alanine and D-glutamate, into the peptidoglycan structure is a well-established phenomenon. Emerging evidence suggests that non-canonical D-amino acids, including D-tryptophan, can also be integrated into the cell wall, thereby influencing its integrity and properties.
The incorporation of D-amino acids into the peptidoglycan precursors is typically catalyzed by specific ligases. While dedicated D-Tryptophan ligases for peptidoglycan synthesis have not been extensively characterized, studies suggest that the incorporation of non-canonical D-amino acids can be mediated by transpeptidases with broad substrate specificity. nih.gov For instance, Penicillin-Binding Proteins (PBPs), a type of transpeptidase, have been shown to incorporate various D-amino acids into the peptidoglycan. nih.gov This suggests a mechanism where D-Tryptophan could be incorporated into the cell wall, potentially altering its structure and function. Research on broad specificity amino acid racemases, such as the one from Pseudomonas putida IFO 12996, has shown activity towards tryptophan, although it is relatively low compared to other amino acids. nih.gov This indicates that the enzymatic machinery for D-Tryptophan metabolism exists in bacteria and could potentially be involved in its incorporation into cellular structures.
The presence of D-Tryptophan has been demonstrated to have a significant impact on bacterial growth and, most notably, on the formation of biofilms. Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular matrix, which provides protection against antimicrobial agents and host immune responses.
Numerous studies have shown that D-Tryptophan can inhibit biofilm formation in a variety of bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govias.ac.in The inhibitory effect is observed for both the D- and L-isoforms of tryptophan, with an equimolar mixture often producing the greatest inhibition. nih.gov The addition of D-Tryptophan to existing biofilms can also lead to their partial disassembly. nih.gov The mechanism of biofilm inhibition by D-Tryptophan is thought to involve interference with cell-to-cell communication and adherence. ias.ac.in It has also been proposed that D-Tryptophan may modulate bacterial cell motility, a factor that can influence biofilm formation. nih.gov
| Bacterial Species | Concentration of D-Tryptophan | Effect on Biofilm Formation | Reference |
| Pseudomonas aeruginosa | 10.0 mM | 71% inhibition at 24h, 78% at 48h | nih.gov |
| Pseudomonas mendocina | 1 mM | Decline in cell adherence rate | ias.ac.in |
| Staphylococcus aureus | 1 mM | Decline in cell adherence rate | ias.ac.in |
| Bacillus subtilis | Not specified | Inhibition and disassembly | nih.gov |
Metabolism and Catabolism of D-Tryptophan in Prokaryotic Systems
Prokaryotic organisms possess diverse metabolic capabilities, including the ability to metabolize D-amino acids. While the catabolism of L-tryptophan in bacteria is well-documented, proceeding through pathways like the kynurenine (B1673888) and indole (B1671886) pathways, the specific metabolic routes for D-Tryptophan are less understood. asm.orgoup.com
Bacteria such as Bacillus megaterium and Rhodococcus erythropolis can utilize tryptophan as a sole source of carbon and nitrogen. asm.org A novel tryptophan catabolic pathway has been characterized in Burkholderia cepacia J2315, where tryptophan is converted to 2-amino-3-carboxymuconate semialdehyde and further degraded to pyruvate (B1213749) and acetate. asm.org While this pathway has been described for tryptophan in general, the specific involvement of D-Tryptophan needs further investigation. The presence of enzymes like D-amino acid dehydrogenases in bacteria suggests a mechanism for the initial steps of D-amino acid catabolism. nih.gov
D-Tryptophan as a Quorum Sensing Molecule or Signaling Metabolite in Microorganisms
Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate their gene expression based on population density. This process is mediated by signaling molecules called autoinducers. D-Tryptophan has been identified as a molecule that can interfere with quorum sensing systems, thereby acting as a signaling metabolite that modulates bacterial behavior.
In Staphylococcus aureus, D-Tryptophan has been shown to interfere with the accessory gene regulatory (agr) system, a key quorum-sensing operon that controls biofilm formation. nih.gov It is suggested that D-Tryptophan can bind to the quorum-sensing protein AgrA, leading to a reduction in the expression of the agrA gene. nih.gov This interference with the quorum sensing machinery is a likely mechanism for the observed inhibition of biofilm formation. nih.gov Similarly, in Pseudomonas mendocina and Staphylococcus aureus, D-Tryptophan was found to repress genes involved in cell-cell communication. ias.ac.in
Defensive Roles of D-Tryptophan in Microbial Ecology and Biofouling Control
In the competitive microbial world, the production of certain metabolites can provide a defensive advantage. D-Tryptophan has been shown to possess antimicrobial properties and to play a role in controlling biofouling, which is the unwanted accumulation of microorganisms on surfaces.
The ability of D-Tryptophan to inhibit the growth of certain bacteria makes it a potential natural antimicrobial agent. frontiersin.orgnih.govnih.gov Its efficacy can be influenced by environmental factors such as salt concentration and temperature. nih.gov For example, in the presence of sodium chloride, D-Tryptophan exhibits a stronger inhibitory effect on the growth of Escherichia coli. nih.gov
The anti-biofilm properties of D-Tryptophan are also crucial for its defensive role in microbial ecology and its potential application in biofouling control. ias.ac.infrontiersin.org By preventing the formation of biofilms, D-Tryptophan can hinder the colonization of surfaces by bacteria, a critical step in the process of biofouling. ias.ac.in This has significant implications for various industrial and medical settings where biofouling is a major concern. The use of D-amino acids, including D-tryptophan, is being explored as an eco-friendly approach to mitigate membrane biofouling. frontiersin.org
Mechanistic Studies of D Tryptophan Hydrochloride Interactions with Biomolecules and Cellular Pathways Non Clinical
Receptor Binding and Signaling Cascade Modulation by D-Tryptophan (in vitro/cell-based models)
While L-tryptophan is the well-known precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and melatonin, studies on D-tryptophan's direct interaction with receptors and subsequent signaling are less abundant. drugbank.comwikipedia.org However, existing research points towards potential modulatory roles in specific contexts.
L-tryptophan has been shown to activate the calcium-sensing receptor (CaSR), leading to the secretion of gut hormones like cholecystokinin (B1591339) (CCK) and glucose-dependent insulinotropic peptide (GIP) in swine duodenum models. nih.gov This activation involves downstream signaling molecules such as protein kinase C (PKC) and inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). nih.gov Although this study focused on the L-isomer, it opens avenues for investigating whether D-tryptophan might exhibit similar or antagonistic properties at the CaSR or other G protein-coupled receptors.
In the context of the vitamin D receptor (VDR), a member of the nuclear receptor superfamily, the unique tryptophan residue (L-tryptophan) at position 286 is critical for ligand binding and transcriptional activation. nih.gov Mutagenesis studies replacing this tryptophan with alanine (B10760859) or phenylalanine severely impact the receptor's function. nih.gov This highlights the crucial role of the tryptophan indole (B1671886) ring in protein-ligand interactions and receptor function, a principle that could extend to D-tryptophan's interactions with other biomolecules.
Furthermore, D-amino acids, including D-tryptophan, are recognized for their immunomodulatory effects. frontiersin.org It is suggested that D-phenylalanine and D-tryptophan are involved in directing neutrophil movement through a G-protein-coupled receptor. frontiersin.org These amino acids may also reduce adenylate cyclase activity in cells by activating pertussis toxin-sensitive G proteins. frontiersin.org
Below is a table summarizing key findings related to tryptophan's interaction with receptors and signaling pathways from in vitro and cell-based models.
Enzyme Inhibition and Activation Mechanisms by D-Tryptophan Hydrochloride
This compound's interactions with enzymes have been a significant area of non-clinical research, revealing both inhibitory and, in some contexts, potential activating or modulatory roles.
One of the most studied enzymes in this context is tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. nih.govnih.gov Studies on novel TPH1 inhibitors have shown that these compounds act as competitive inhibitors with respect to the substrate tryptophan. nih.govnih.gov They occupy the tryptophan binding pocket, inducing significant conformational changes in the enzyme. nih.govnih.gov Kinetic analyses further reveal that these inhibitors are uncompetitive with respect to the cofactor 6-methyltetrahydropterin, suggesting an ordered binding mechanism where the cofactor must bind before tryptophan. nih.govnih.gov While these studies often use inhibitors other than D-tryptophan itself, they provide a mechanistic framework for how molecules that bind to the tryptophan site can modulate enzyme activity.
Another key enzyme in tryptophan metabolism is indoleamine 2,3-dioxygenase (IDO), which catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway. mdpi.com The D-isomer of 1-methyl-tryptophan (D-1MT), a derivative of D-tryptophan, is known to reverse the immunosuppressive effects of IDO. nih.gov This suggests that D-tryptophan derivatives can act as inhibitors of this crucial enzyme.
The following table summarizes the mechanistic details of D-tryptophan and its derivatives on enzyme activity.
Transport Mechanisms of D-Tryptophan Across Biological Membranes (e.g., bacterial, specific cell lines)
The transport of tryptophan across biological membranes is a complex process mediated by various transporter proteins. derangedphysiology.comderangedphysiology.com In mammalian cells, the uptake of large neutral amino acids, including tryptophan, is primarily facilitated by the System L transporter. nih.gov This system, however, is not selective for tryptophan and transports other amino acids like leucine (B10760876) and phenylalanine. nih.gov
In human fibroblast cells, tryptophan transport is mediated by multiple transporters that are active at different substrate concentrations. nih.gov At low concentrations, transport is mainly sodium-dependent, while at high concentrations, it is sodium-independent. nih.gov The LAT1 isoform of the system-L transporter appears to be the primary facilitator of tryptophan transport in these cells at both low and high concentrations. nih.gov
In the bacterium Escherichia coli, three permeases are known to transport tryptophan: Mtr, AroP, and TnaB. researchgate.net The activity of these permeases is influenced by the composition of the growth medium. researchgate.net For instance, in a medium lacking phenylalanine and tyrosine, the AroP permease is active in tryptophan transport. researchgate.net The TnaB permease is crucial for tryptophan uptake in an acid-hydrolyzed casein medium and is essential for the bacteria to utilize tryptophan as a sole carbon source. researchgate.net
The table below provides an overview of the transport mechanisms for tryptophan in different biological systems.
Allosteric Modulation and Conformational Effects Induced by this compound Binding
Allosteric modulation refers to the process where a ligand binds to a site on a protein that is topographically distinct from the orthosteric site, thereby altering the protein's conformation and function. rsc.orgmdpi.com The binding of ligands, including amino acids like tryptophan, can induce significant conformational changes in proteins.
Studies on tryptophan synthase have revealed that the enzyme undergoes distinct conformational dynamics and has different allosteric networks when it is actively catalyzing a reaction compared to when it is in a substrate-bound or product-bound state. nih.govnih.gov These changes in conformation and allostery are likely crucial for coordinating the channeling of the indole product between the alpha and beta subunits of the enzyme. nih.govnih.gov
The intrinsic fluorescence of tryptophan is a powerful tool for studying protein conformational changes. nih.govpsu.edu Upon ligand binding, the acetylcholine-binding protein (AChBP), a structural and functional surrogate of the nicotinic receptor, exhibits major changes in the fluorescence emitted from its tryptophan residues. nih.gov This indicates that ligand binding induces conformational changes that alter the local environment of the tryptophan residues.
The interaction of tryptophan with lipid bilayers also involves conformational aspects. nih.gov Tryptophan partitioning into the lipid cubic phase is enthalpy-driven, and its interaction can be modulated by the presence of salt, glycerol, or urea (B33335) in the aqueous medium. nih.gov
The following table summarizes research findings on the allosteric modulation and conformational effects related to tryptophan binding.
Applications of D Tryptophan Hydrochloride As a Biochemical Probe and Research Tool
Use in Investigating D-Amino Acid Metabolism and Pathways
The presence and function of D-amino acids in mammals are areas of growing research interest. D-Tryptophan hydrochloride is instrumental in elucidating the metabolic pathways that process these unconventional amino acids. A primary enzyme in this process is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids. frontiersin.org Studies utilizing D-tryptophan have shown that it can be metabolized in both the brain and peripheral systems, serving as a substrate for DAAO. frontiersin.orgresearchgate.net
Research in mouse models has demonstrated that the systemic administration of D-tryptophan leads to its conversion into kynurenine (B1673888) pathway metabolites, including D-kynurenine, L-kynurenic acid, and quinolinic acid. researchgate.net This conversion confirms the active role of DAAO in D-tryptophan catabolism. Furthermore, experiments have shown that pretreating animal models with a DAAO inhibitor suppresses the conversion of D-tryptophan to L-tryptophan, thereby confirming the enzyme's central role in this metabolic inversion. frontiersin.orgresearchgate.net In microorganisms like Escherichia coli, D-tryptophan utilization is mediated by distinct enzymes, including D-amino acid oxidase and D-tryptophan oxidase, which allow the bacteria to use D-tryptophan as a nutrient source under specific conditions. nih.gov
These investigations, using D-tryptophan as a probe, are crucial for understanding the physiological and pathological roles of D-amino acid metabolism, which has been implicated in neurological and psychiatric diseases. researchgate.net
| Enzyme Studied | Organism/Model | Observation | Significance |
|---|---|---|---|
| D-Amino Acid Oxidase (DAAO) | Mice | Administration of D-Tryptophan leads to its conversion to kynurenine pathway metabolites; this is suppressed by DAAO inhibitors. frontiersin.orgresearchgate.net | Confirms DAAO's role in D-Tryptophan catabolism and its link to the kynurenine pathway. |
| D-Tryptophan Oxidase | Escherichia coli | Mutants can utilize D-Tryptophan for growth via increased levels of D-Tryptophan oxidase and D-amino acid oxidase. nih.gov | Elucidates bacterial pathways for D-amino acid utilization. |
| Kynurenine Pathway Enzymes | Rats, Mice | D-Tryptophan is metabolized into neuroactive compounds like D-kynurenine and kynurenic acid. frontiersin.orgresearchgate.net | Provides a tool to study the production and effects of kynurenine metabolites in the central nervous system. |
Incorporation into Peptides and Peptidomimetics for Structural and Functional Research
The substitution of L-amino acids with their D-isomers, including D-tryptophan, is a widely used strategy in peptide chemistry to enhance stability and modulate biological activity. Peptides containing D-amino acids are generally more resistant to degradation by proteases, a critical feature for developing therapeutic peptides. nih.gov
The incorporation of D-tryptophan into antimicrobial peptides (AMPs), for example, can significantly influence their structure and function. frontiersin.org Tryptophan residues are crucial for the antimicrobial activity of many AMPs due to the ability of their aromatic indole (B1671886) side chain to interact with and disrupt bacterial membranes. nih.govnih.gov Replacing an L-tryptophan with a D-tryptophan can alter the peptide's secondary structure (e.g., β-hairpin formation), which can in turn affect its specificity and efficacy against different microbial strains. nih.gov This makes D-tryptophan a valuable tool for structure-activity relationship (SAR) studies aimed at designing more potent and selective antimicrobial agents. frontiersin.orgnih.gov
Furthermore, the unique conformational constraints imposed by D-tryptophan are exploited in the design of peptidomimetics to create specific secondary and tertiary structures that can target protein-protein interactions or other biological hot-spots. nih.gov
| Peptide/Peptidomimetic Class | Effect of D-Tryptophan Incorporation | Research Application |
|---|---|---|
| Antimicrobial Peptides (AMPs) | Enhances stability against proteolysis. nih.gov Modifies secondary structure and membrane interaction. frontiersin.orgnih.gov | Designing novel antibiotics with improved stability and targeted activity. |
| Synthetic Peptides | Alters peptide conformation (e.g., β-hairpins). nih.gov | Investigating structure-activity relationships for therapeutic development (e.g., analgesics). nih.gov |
| Peptidomimetics | Creates specific, stable three-dimensional structures. | Probing protein-protein interactions and developing targeted therapeutic agents. nih.gov |
This compound as a Substrate or Inhibitor for Enzyme Assays and High-Throughput Screening in Drug Discovery Research
In the realm of drug discovery, this compound serves as a critical reagent for enzyme assays and high-throughput screening (HTS). acs.org Its utility stems from its role as a specific substrate or a competitive inhibitor for various enzymes.
For instance, human DAAO displays a preference for hydrophobic amino acids, including D-tryptophan, making it a useful substrate for assaying DAAO activity. frontiersin.org Similarly, enzymes like tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis, can be studied using tryptophan analogs. nih.gov Although TPH primarily acts on L-tryptophan, related compounds are used to probe the active site and screen for inhibitors. Kinetic analyses often reveal that potential inhibitors are competitive with respect to the tryptophan substrate. nih.gov
The development of fluorescence-based HTS assays for tryptophan-catabolizing enzymes, such as Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO), often relies on tryptophan as the substrate. nih.gov These assays are designed to screen large chemical libraries for potential inhibitors, which are of significant interest in cancer immunotherapy and for treating neurodegenerative diseases. nih.govmdpi.com The ability to use D-tryptophan or its derivatives allows for specific assay conditions and can help in identifying selective inhibitors.
| Enzyme Target | Role of D-Tryptophan/Analog | Screening Application |
|---|---|---|
| D-Amino Acid Oxidase (DAAO) | Substrate | Assay for enzyme activity and screening for inhibitors. frontiersin.org |
| Tryptophan Hydroxylase (TPH) | Competitive Inhibitor/Substrate Analog | Elucidating kinetic mechanisms and screening for novel inhibitors. nih.gov |
| Indoleamine 2,3-dioxygenase (IDO1) | Substrate | High-throughput screening for inhibitors for cancer immunotherapy. nih.govmdpi.com |
| Tryptophan 2,3-dioxygenase (TDO) | Substrate | High-throughput screening for inhibitors relevant to neurodegenerative diseases. nih.gov |
| Tryptophan Synthase | Substrate Analog | Identifying novel antimicrobial agents by targeting bacterial tryptophan biosynthesis. nih.gov |
Fluorescent Tagging and Imaging Applications Using D-Tryptophan Derivatives (in research models)
Tryptophan is one of the few naturally fluorescent amino acids, a property that is widely exploited in protein research. bmglabtech.combiosynth.com Its fluorescence is highly sensitive to the local environment, making it an intrinsic probe for studying protein conformation, folding, and ligand binding. bmglabtech.comnih.gov While L-tryptophan is the natural probe in proteins, synthetic D-tryptophan derivatives and other fluorescent analogs are being developed to expand the toolkit for molecular imaging. mdpi.com
These unnatural fluorescent amino acids can be designed to have distinct spectroscopic properties, such as red-shifted absorption and emission spectra or higher quantum yields, compared to native tryptophan. rsc.orgresearchgate.net This allows for selective imaging and minimizes interference from the background fluorescence of endogenous tryptophans in a protein. nih.gov
Derivatives of D-tryptophan can be incorporated into peptides or proteins and used in techniques like Förster resonance energy transfer (FRET) to measure molecular distances and conformational changes in real time within research models. nih.govrsc.org For example, fluorescent tryptophan analogs have been successfully incorporated into enzymes like dihydrofolate reductase with minimal disruption of function, demonstrating their utility as probes for tracking protein dynamics. nih.gov
| Tryptophan Analog/Derivative | Key Fluorescent Property | Research Application |
|---|---|---|
| Native Tryptophan | Intrinsic fluorescence sensitive to local environment (Excitation ~280 nm, Emission ~350 nm). nih.govquora.com | Monitoring protein folding, unfolding, and conformational changes. bmglabtech.combiosynth.com |
| Carbazole-derived α-amino acids | Red-shifted spectra and high quantum yields. rsc.orgresearchgate.net | Act as structural mimics of tryptophan for measuring protein-protein binding interactions. |
| 6-cyanotryptophan | Unique spectral properties allowing selective imaging. rsc.org | Used in FRET studies to probe protein structure and function. |
| Azatryptophans | Isosteric substitutes with large Stokes shifts. nih.gov | Can be incorporated into proteins via ribosomal translation for studying conformational changes with minimal perturbation. |
Isotopic Tracing Experiments for Metabolic Flux Analysis in Research Models
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.com This method relies on the use of stable isotope-labeled substrates, which act as tracers that can be followed through metabolic pathways. creative-proteomics.com this compound, labeled with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), is an effective tracer for this purpose. mdpi.com
By administering isotopically labeled D-tryptophan to a research model, scientists can track the movement of the labeled atoms as the molecule is metabolized. nih.gov For instance, deuterium-labeled D-tryptophan has been used in rabbits to study the central nervous system's disposition of quinolinic acid, a downstream metabolite of the kynurenine pathway. nih.gov Similarly, ¹⁵N-labeled D-tryptophan has been used in plant models to investigate its role as a precursor to indole-3-acetic acid (IAA), demonstrating that the L-isomer is a more direct precursor. nih.gov
These experiments provide quantitative data on the flow of metabolites through specific pathways, offering critical insights into metabolic regulation in both health and disease. researchgate.net The choice of which isotope to use and where to place it on the molecule is crucial for designing experiments that can effectively elucidate the activity of different pathways. researchgate.net
Comparative Biochemical and Biological Analysis of D Tryptophan Versus L Tryptophan
Differential Recognition by Enantioselective Enzymes and Receptors
The structural difference between D- and L-tryptophan, though subtle, is profound enough to cause significant disparities in how they are recognized by biological macromolecules. Enzymes and receptors, themselves chiral, exhibit a high degree of stereospecificity, leading to preferential binding and activity for one enantiomer over the other.
Most enzymes that metabolize tryptophan are highly selective for the L-isomer. For instance, Tryptophan 2,3-dioxygenase (TDO), a key hepatic enzyme in the kynurenine (B1673888) pathway, is particularly specific for L-tryptophan and is unable to metabolize D-tryptophan or serotonin (B10506) frontiersin.org. Similarly, tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan, demonstrates much higher stereospecificity for L-tryptophan compared to other amino acids it can interact with nih.gov.
While many enzymes are specific to L-tryptophan, some can interact with the D-enantiomer, often as an inhibitor. Tryptophanase, which typically shows absolute enantioselectivity for L-tryptophan, can be induced to catalyze D-tryptophan under certain conditions, such as in the presence of diammonium hydrogenphosphate nih.gov. In the absence of such modifiers, D-tryptophan acts as a competitive inhibitor of tryptophanase, with a reported inhibition constant (Ki) of 21 mM nih.gov. The interaction of D-tryptophan with enzymes is a critical area of study, as it can modulate the activity of pathways primarily driven by L-tryptophan.
| DAP Concentration (M) | Inhibition Type | Inhibition Constant (Ki) (mM) |
|---|---|---|
| 0 | Competitive | 21 |
| 0.1 | Mixed | 18 |
| 0.2 | Mixed | 15 |
| 0.4 | Mixed | 10 |
Distinct Metabolic Fates and Turnover Rates in Biological Systems (non-human)
The metabolic pathways and clearance rates for D-tryptophan and L-tryptophan differ significantly across various non-human biological systems. While L-tryptophan is primarily directed into protein synthesis or degraded via the kynurenine and serotonin pathways nih.govmdpi.com, the metabolism of D-tryptophan is more restricted.
In some animals, D-tryptophan can be converted to L-tryptophan. Studies in rats have shown that orally administered D-tryptophan is inverted to the L-isomer, leading to an increase in plasma L-tryptophan concentrations documentsdelivered.comfrontiersin.org. This conversion is mediated by the enzyme D-amino acid oxidase (DAAO) frontiersin.orgnih.gov. However, this metabolic capability is not universal. In chicks, for example, no significant conversion of D-tryptophan to L-tryptophan was observed; instead, most of the administered D-tryptophan was excreted in the urine documentsdelivered.com. This highlights a species-specific difference in metabolic handling.
The turnover rate of these enantiomers also varies. In dogs, D-tryptophan was found to be cleared more rapidly from the plasma than L-tryptophan following intravenous administration nih.gov. The nutritional potency of D-tryptophan is also dose-dependent and generally lower than that of L-tryptophan. In mice, the relative nutritional potency of D-tryptophan ranged from 29% to 64% of L-tryptophan, and a much higher concentration of the D-isomer was required to achieve maximum weight gain nih.gov.
Gut microbiota also play a crucial role in tryptophan metabolism. Various intestinal bacteria can metabolize tryptophan into a range of bioactive molecules, including indole (B1671886) and its derivatives mdpi.comnih.govnih.gov. Certain bacteria are known to synthesize D-amino acids, which can serve as bactericidal agents or immunomodulators frontiersin.org.
| Organism | Conversion to L-Tryptophan | Urinary Excretion of D-Tryptophan |
|---|---|---|
| Rat | Yes, significant conversion observed in plasma. | Low (at most 1% of administered dose). |
| Chick | No conversion detected. | High (most of the administered dose). |
Stereospecificity in Transport and Cellular Uptake Mechanisms
The entry of tryptophan into cells is a mediated process, relying on specific amino acid transporters that often exhibit stereoselectivity. The primary route for L-tryptophan uptake into most mammalian cells is the L-type amino acid transporter (LAT) system, which is responsible for transporting large neutral amino acids researchgate.netnih.gov.
This transport system shows a marked preference for the L-enantiomer. Studies on human placental brush border vesicles demonstrated that L-tryptophan transport is highly stereospecific nih.gov. In these studies, L-tryptophan almost completely inhibited its own mediated uptake, whereas D-tryptophan at the same concentration produced only a 23% inhibition nih.gov. This indicates a significantly lower affinity of the transporter for the D-isomer. Similar stereospecificity has been observed in brain capillary endothelial cells, where the uptake of radiolabeled L-tryptophan was significantly inhibited by unlabeled L-tryptophan but not to the same extent by D-tryptophan researchgate.net.
More recently, a distinct high-affinity tryptophan transport system has been identified in certain human cells, particularly those expressing indoleamine 2,3-dioxygenase 1 (IDO1) nih.govmdpi.com. This system is highly selective for L-tryptophan, with an affinity in the nanomolar range, and does not transport other neutral amino acids nih.gov. The existence of such highly selective transport mechanisms underscores the biological importance of distinguishing between tryptophan enantiomers at the cellular uptake level.
Divergent Roles in Regulatory Networks and Signaling
L-tryptophan and D-tryptophan participate in and influence cellular regulatory networks and signaling pathways in distinct ways. L-tryptophan is a well-known regulator of its own biosynthesis in bacteria like Escherichia coli through the trp operon nih.govkhanacademy.org. In this system, L-tryptophan acts as a corepressor, binding to the Trp repressor protein to inhibit the transcription of genes required for its synthesis khanacademy.orgkhanacademy.org. This is a classic example of a negative feedback loop ensuring tryptophan homeostasis nih.govresearchgate.net. D-tryptophan does not participate in this specific regulatory mechanism.
Beyond its role in biosynthesis regulation, L-tryptophan is the precursor to a multitude of signaling molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway nih.govfrontiersin.org. Metabolites of the kynurenine pathway can interact with receptors such as the aryl hydrocarbon receptor (AhR), influencing immune responses researchgate.netwur.nl.
D-tryptophan, on the other hand, has been shown to have unique roles in immunomodulation. It is recognized for its ability to modulate immune tolerance and is considered a product of microbial synthesis with potential prebiotic properties frontiersin.org. For example, D-tryptophan can modulate immune tolerance in the lower respiratory tract frontiersin.org. It also acts as a decoy substrate for mini-tryptophanyl-tRNA synthetase (mini-TrpRS), blocking certain inflammatory pathways induced by interferon-gamma (IFN-γ) frontiersin.org. This distinct signaling role highlights that D-tryptophan is not merely an inert stereoisomer but a bioactive molecule with specific functions in cellular regulation.
Future Directions and Emerging Research Avenues for D Tryptophan Hydrochloride
Elucidating Novel D-Tryptophan Metabolites and Their Biological Functions
While the metabolism of L-tryptophan is well-documented, involving major pathways like the kynurenine (B1673888) and serotonin (B10506) pathways, the metabolic fate of D-Tryptophan is an area of active investigation. nih.govcreative-proteomics.comnih.govfrontiersin.org The small amounts of D-Tryptophan found in humans are thought to originate primarily from microorganisms in the digestive tract. frontiersin.org
Current research has established that D-Tryptophan can be metabolized, in part, via the kynurenine pathway. frontiersin.org Systemic administration of D-Tryptophan in mice showed its conversion to kynurenine pathway metabolites, a process involving the enzyme D-amino acid oxidase (DAAO). frontiersin.org One of its key metabolites, D-kynurenine, is a precursor to neuroactive compounds and has been shown to activate G proteins, suggesting a role in cellular signaling. frontiersin.org
Recent studies have highlighted the immunomodulatory functions of D-Tryptophan, which is produced by microbes and helps regulate intestinal homeostasis. frontiersin.org It is considered a potential prebiotic with benefits for allergic conditions. frontiersin.org
Future research will focus on:
Identifying the complete metabolic network: Advanced analytical techniques like mass spectrometry and metabolomics will be crucial in identifying all downstream metabolites of D-Tryptophan in various organisms and tissues.
Characterizing novel biological activities: Once identified, the biological functions of these new metabolites will be investigated to understand their impact on health and disease, particularly in the context of the gut-brain axis and immune regulation. nih.gov
Investigating enzymatic pathways: The specific enzymes responsible for the synthesis and degradation of D-Tryptophan and its metabolites in both microbes and mammals are yet to be fully elucidated.
| Metabolic Pathway | Key Enzymes | Known/Potential Metabolites | Biological Significance | References |
|---|---|---|---|---|
| Kynurenine Pathway (D-enantiomer specific) | D-amino acid oxidase (DAAO) | D-Kynurenine, Kynurenic Acid | Neuroactivity, immunomodulation | frontiersin.org |
| Microbial Metabolism | Bacterial enzymes (e.g., Tryptophanase) | Indole (B1671886) derivatives | Gut homeostasis, signaling molecules | nih.govmdpi.com |
| Stereoinversion | Unknown racemases/enzymatic systems | L-Tryptophan | Conversion to L-enantiomer for protein synthesis and other L-Trp pathways | frontiersin.org |
Advanced Computational Modeling and In Silico Predictions of D-Tryptophan Interactions and Properties
Computational methods are becoming indispensable tools in modern biological and chemical research. In silico approaches, such as molecular dynamics (MD) simulations and docking studies, offer powerful ways to predict and analyze the behavior of molecules like D-Tryptophan at an atomic level. nih.govresearchgate.net
These computational techniques are being used to:
Predict binding affinities: Molecular docking simulations can predict how D-Tryptophan and its derivatives interact with biological targets like enzymes and receptors. nih.govnih.gov For instance, modeling has been used to explore the interactions of tryptophan with bitter taste receptors. nih.govnih.gov
Understand conformational changes: MD simulations can reveal the dynamic changes in the structure of proteins and peptides when D-Tryptophan is incorporated, providing insights into how it affects their stability and function. researchgate.net
Guide rational drug design: By understanding the structure-activity relationships of D-Tryptophan, computational models can help design novel therapeutic agents with improved efficacy and specificity. nbinno.com For example, simulations can help identify key mutation sites in enzymes to enhance their activity. researchgate.net
| Computational Technique | Research Application | Predicted Outcome/Insight | References |
|---|---|---|---|
| Molecular Docking | Interaction with taste receptors (e.g., TAS2R4) | Identification of binding sites and prediction of bitterness | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Conformational stability of peptides containing D-Tryptophan | Understanding structural differences compared to all-L-peptides | researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic reaction mechanisms | Elucidation of catalytic steps for D-Tryptophan synthesis or degradation | acs.org |
Development of Engineered Enzymes for D-Tryptophan Transformations and Synthesis
The biotechnological production of D-amino acids using enzymes is a rapidly advancing field, offering environmentally friendly and highly specific manufacturing processes. nih.govnih.govresearchgate.nettandfonline.com Protein engineering and directed evolution are key strategies for developing novel biocatalysts for the synthesis of D-Tryptophan and its derivatives. nih.govnih.govresearchgate.net
Key research areas include:
Engineering Tryptophan Synthase (TrpS): TrpS is a versatile enzyme that has been engineered to produce a wide range of noncanonical amino acids. proquest.comnih.gov Researchers have successfully modified TrpS to accept different substrates, enabling the synthesis of various D-Tryptophan derivatives through multi-enzyme cascade reactions. nih.govresearchgate.netnih.govmanchester.ac.uk For example, coupling an engineered TrpS with an L-amino acid deaminase and a D-aminotransferase allows for the stereoinversion of L-tryptophan derivatives to their D-forms. nih.govresearchgate.net
Modifying D-amino acid aminotransferases (DAATs): These enzymes are crucial for the stereoselective synthesis of D-amino acids. Engineering DAATs to have broader substrate specificity allows for the production of a wider variety of D-Tryptophan analogues. nih.govresearchgate.net
Discovering and improving other enzymes: Research is ongoing to identify and engineer other enzymes, such as D-amino acid dehydrogenases and hydantoinases, for more efficient and cost-effective production of D-Tryptophan. nih.gov
Integration of D-Tryptophan Research into Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems as a whole. Integrating D-Tryptophan research into this framework can provide a comprehensive view of its physiological roles. This involves combining high-throughput experimental data with computational modeling to understand how D-Tryptophan influences metabolic networks and cellular signaling.
Emerging approaches include:
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can understand how D-Tryptophan or its metabolites affect gene expression. nih.govresearchgate.net This can reveal the regulatory networks that are influenced by D-Tryptophan.
Gut Microbiome Analysis: Given that gut bacteria are a primary source of D-Tryptophan, studying the interplay between the gut microbiome's composition, its D-Tryptophan production, and host physiology is a critical area of research. nih.govmdpi.com
A systems biology approach will be essential to connect the dots between microbial D-Tryptophan production, its absorption and metabolism by the host, and its ultimate effects on complex conditions like neurological disorders and immune responses. nih.gov
Exploration of D-Tryptophan in Non-Canonical Protein Synthesis Research
The central dogma of molecular biology dictates that proteins are synthesized from a set of 20 canonical L-amino acids. However, the field of synthetic biology is pushing these boundaries by developing methods to incorporate non-canonical amino acids (ncAAs) into proteins. nih.goviris-biotech.de The inclusion of D-amino acids, such as D-Tryptophan, can confer novel properties to proteins.
Future research in this area will likely involve:
Developing orthogonal translation systems: This requires engineering ribosomes, aminoacyl-tRNA synthetases, and tRNAs that can specifically recognize D-Tryptophan and incorporate it into a growing polypeptide chain during translation.
Creating novel biomaterials and therapeutics: Proteins containing D-Tryptophan could have enhanced stability against proteases, which typically recognize L-amino acids. This increased resistance could be highly beneficial for developing longer-lasting protein-based drugs. iris-biotech.de
Probing protein structure and function: Incorporating D-Tryptophan can introduce specific structural constraints or functionalities into a protein, making it a valuable tool for studying protein folding, dynamics, and interactions. iris-biotech.denih.gov The unique properties of fluorinated tryptophan analogs, for example, have been used to study protein-carbohydrate interactions. nih.gov
The exploration of D-Tryptophan in non-canonical protein synthesis opens up a vast design space for creating proteins with entirely new functions and properties, with significant implications for medicine and materials science.
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for D-Tryptophan hydrochloride to ensure stability during experimental workflows?
- Methodological Answer : this compound should be stored at 2–8°C in a tightly sealed container to prevent moisture absorption and degradation. Its stability under ambient conditions is not well-documented, but low-temperature storage minimizes hydrolysis and enantiomeric inversion risks .
Q. Which solvents are suitable for dissolving this compound in experimental protocols?
- Methodological Answer : The compound is soluble in water (150 mg/mL), methanol (50 mg/mL), and dimethyl sulfoxide (DMSO). For biological assays, aqueous buffers (e.g., PBS) are preferred, while organic solvents like methanol are used for chromatographic analysis. Pre-saturation of solvents with nitrogen may reduce oxidation of the indole moiety .
Q. How can researchers assess the enantiomeric purity of this compound?
- Methodological Answer : Enantiomeric purity can be determined using chiral HPLC with columns like EnantioPak Y5. A validated method involves a mobile phase of hexane:isopropanol:diethylamine (80:20:0.1) at 1.0 mL/min, with UV detection at 280 nm. The L-isomer content (if present) should be <0.5% for high-purity batches .
Advanced Research Questions
Q. What methodological considerations are critical when designing experiments to study this compound's role in immune modulation?
- Methodological Answer : Focus on tryptophan catabolism pathways mediated by indoleamine 2,3-dioxygenase (IDO), which depletes tryptophan and suppresses T-cell activity. Use in vitro models (e.g., dendritic cells or macrophages) to quantify IDO activity via kynurenine production assays. Ensure controlled tryptophan concentrations (typically 10–100 µM) to mimic physiological conditions .
Q. How can researchers address discrepancies in reported physicochemical properties of this compound across studies?
- Methodological Answer : Cross-validate data using standardized protocols . For example, melting point discrepancies (e.g., 205°C vs. 213–216°C) may arise from impurities or polymorphic forms. Characterize batches via DSC (differential scanning calorimetry) and compare with reference spectra. Solubility variations require pH-controlled studies, as the compound’s zwitterionic nature affects dissolution .
Q. What analytical techniques are recommended for detecting trace isomers or contaminants in this compound samples?
- Methodological Answer : Combine HPLC-MS for isomer separation and NMR spectroscopy for structural confirmation. For chiral impurities, use the EnantioPak Y5 column with a limit of detection (LOD) of 0.1% for L-isomers. For non-chiral contaminants, employ gradient elution (e.g., acetonitrile:water with 0.1% TFA) and monitor at 220 nm .
Q. How does the optical activity of this compound influence its biological interactions compared to the L-form?
- Methodological Answer : The D-isomer is not metabolized by mammalian IDO, making it a useful control in immune studies. Use circular dichroism (CD) spectroscopy to confirm optical activity ([α]20/D = −19° in methanol). In receptor-binding assays, compare D- and L-forms to isolate stereospecific effects, e.g., in serotonin synthesis or microbial growth modulation .
Q. What are the risks of racemization during derivatization of this compound, and how can they be mitigated?
- Methodological Answer : Racemization occurs under high-temperature or alkaline conditions. To minimize this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
